molecular formula C20H19N3O4 B3010462 2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide CAS No. 946360-54-9

2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Cat. No.: B3010462
CAS No.: 946360-54-9
M. Wt: 365.389
InChI Key: CJPQMRQPYMBQES-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic acetamide derivative featuring a nitrophenoxy group and a 2,6,8-trimethylquinoline moiety.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-8-13(2)20-17(9-12)18(10-14(3)21-20)22-19(24)11-27-16-6-4-15(5-7-16)23(25)26/h4-10H,11H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQMRQPYMBQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide typically involves the following steps:

    Formation of the nitrophenoxy intermediate: This can be achieved by nitration of phenol to introduce the nitro group, followed by etherification to attach the phenoxy group.

    Synthesis of the trimethylquinoline intermediate: This involves the alkylation of quinoline to introduce the methyl groups at the 2, 6, and 8 positions.

    Coupling reaction: The final step involves the coupling of the nitrophenoxy intermediate with the trimethylquinoline intermediate through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: 2-(4-aminophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-nitrophenoxy)acetic acid and 2,6,8-trimethylquinoline.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: Employed as a probe or tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and trimethylquinoline moieties could play crucial roles in binding to the target and exerting the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Auxin Agonists (Phenoxy Acetamides)

Compounds like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) and compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) share the phenoxy-acetamide backbone but differ in substituents and heterocyclic moieties .

  • The nitro group in the target compound may enhance electrophilicity compared to chlorine or methyl groups in analogs.
Table 1: Structural Comparison of Phenoxy Acetamides
Compound Phenoxy Substituent Heterocycle Bioactivity
Target Compound 4-Nitro 2,6,8-Trimethylquinoline Hypothesized anticancer
WH7 4-Chloro-2-methyl 1,2,4-Triazole Plant growth regulation
Compound 533 2,4-Dichloro 4-Methylpyridine Auxin agonist activity

Anti-Cancer Acetamide Derivatives

Phenoxy acetamides such as compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit potent anticancer activity against HCT-1 and MCF-7 cell lines .

  • Key Differences: The target compound lacks sulfonyl-quinazoline groups, which are critical for kinase inhibition in compounds like 38–40. The trimethylquinoline in the target may enhance membrane permeability compared to morpholinyl or piperidinyl groups in anti-cancer analogs.

Nitrophenyl Acetamide Derivatives

Compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) and CAS 247592-74-1 (2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide) share the nitrophenyl-acetamide core but differ in phenoxy substituents .

  • Key Differences: The target compound’s quinoline replaces the simple nitrophenyl group in B1 and CAS 247592-74-1, likely improving π-stacking in biological targets. The methyl groups on the quinoline may reduce metabolic degradation compared to the hydroxyl or formyl groups in B1/CAS 247592-74-1.

Physicochemical Properties

  • Lipophilicity: The trimethylquinoline moiety increases logP compared to pyridine or triazole-containing analogs, suggesting better membrane penetration .

Biological Activity

2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound combines a nitrophenoxy group and a trimethylquinoline moiety, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O4C_{20}H_{19}N_{3}O_{4} with a molecular weight of 365.39 g/mol. The structure is characterized by:

  • Nitrophenoxy Group : Known for its role in enhancing biological activity through redox reactions.
  • Trimethylquinoline Moiety : Associated with various biological activities including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The nitro group is known to induce redox reactions that can lead to microbial cell death. Studies indicate that compounds with nitro groups exhibit significant antimicrobial properties against various pathogens including bacteria and fungi .
  • Enzyme Inhibition : The trimethylquinoline component may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in diseases where these enzymes play a crucial role.
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
AntimicrobialEffective against H. pylori, P. aeruginosa, M. tuberculosis
AnticancerInduces apoptosis in cancer cells through oxidative stress
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways
ToxicityExhibits cytotoxic effects on microbial cells due to redox reactions

Case Studies

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

  • Antimicrobial Research : A study focused on the synthesis of nitro compounds revealed that derivatives similar to this compound showed promising results against antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .
  • Cancer Therapeutics : In vitro studies demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis in breast cancer cell lines. These findings support further exploration into the anticancer potential of this compound .
  • Chemical Biology Applications : The compound has been utilized as a probe in biochemical assays to study enzyme activities and cellular pathways, showcasing its versatility in research settings.

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